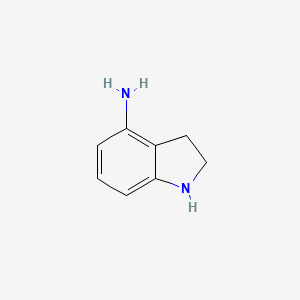

Indoline-4-amine

Vue d'ensemble

Description

Indolin-4-amine is an organic compound that is widely used in the synthesis of various compounds and in scientific research. It is a heterocyclic amine that can be used for a variety of purposes, including synthesis of pharmaceuticals, specialty chemicals, and other compounds. Indolin-4-amine is a versatile and valuable compound, and its applications in scientific research are numerous.

Applications De Recherche Scientifique

Traitement du cancer

Les dérivés de l'indoline-4-amine ont été identifiés comme des composés biologiquement actifs ayant des applications potentielles dans le traitement du cancer. Ces composés peuvent cibler les cellules cancéreuses, ce qui pourrait conduire à de nouvelles thérapies pour divers types de cancer .

Inhibition microbienne

Des recherches ont montré que l'this compound et ses dérivés présentent des propriétés antimicrobiennes. Cela les rend précieux dans le développement de nouveaux antibiotiques et antifongiques, ce qui répond à la préoccupation croissante de la résistance microbienne .

Troubles neurologiques

Les structures indoliques, y compris l'this compound, sont étudiées pour leur potentiel dans le traitement des troubles neurologiques. Leur capacité à interagir avec les systèmes biologiques pourrait conduire à des progrès dans la gestion de maladies telles que la maladie d'Alzheimer .

Santé cardiovasculaire

Les dérivés de l'indole sont connus pour posséder des propriétés qui peuvent être bénéfiques pour la santé cardiovasculaire. L'this compound pourrait jouer un rôle dans la synthèse de composés qui aident au traitement de l'hypertension et des arythmies .

Production biotechnologique

L'this compound peut être utilisée dans les processus biotechnologiques pour produire des dérivés de l'indole. Ces dérivés ont des applications dans les industries des arômes et des parfums, ainsi que comme colorants naturels aux propriétés bioactives .

Complexes métalliques médicinaux

L'this compound constitue la base de la synthèse de complexes métalliques contenant de l'indole. Ces complexes se sont montrés prometteurs dans les applications médicales, notamment la découverte de médicaments et le développement d'agents thérapeutiques .

Mécanisme D'action

Target of Action

Indolin-4-amine, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of Indolin-4-amine, playing crucial roles in various biological activities.

Mode of Action

The interaction of Indolin-4-amine with its targets often results in significant changes. The benzene ring of Indolin-4-amine can interact with the amino acid residues of proteins by hydrophobic manner, and the nitrogen atom (NH) acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .

Biochemical Pathways

Indolin-4-amine affects various biochemical pathways. For instance, it has been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities indicate that Indolin-4-amine may influence a wide array of biochemical pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetics of Indolin-4-amine, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, significantly impact its bioavailability. The aromatic heterocyclic ring of Indolin-4-amine can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .

Result of Action

The molecular and cellular effects of Indolin-4-amine’s action are diverse, given its broad-spectrum biological activities . For instance, it has been associated with inhibitory activity against influenza A , indicating its potential antiviral effects at the molecular and cellular levels.

Analyse Biochimique

Biochemical Properties

Indolin-4-amine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or receptors. These interactions can lead to the modulation of enzyme activity, either inhibiting or activating specific biochemical pathways.

Cellular Effects

Indolin-4-amine influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indolin-4-amine can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways . This modulation can result in altered gene expression, affecting the production of proteins involved in cell growth, differentiation, and apoptosis. Additionally, indolin-4-amine can influence cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various metabolic pathways.

Molecular Mechanism

The molecular mechanism of indolin-4-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, indolin-4-amine can bind to the active sites of enzymes, either inhibiting or activating their activity . This binding can occur through various interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. By modulating enzyme activity, indolin-4-amine can influence biochemical pathways and cellular processes. Additionally, indolin-4-amine can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of indolin-4-amine can change over time. The stability and degradation of indolin-4-amine are important factors that influence its long-term effects on cellular function. Studies have shown that indolin-4-amine is relatively stable under physiological conditions, but it can undergo degradation over time, leading to a decrease in its biological activity . Long-term exposure to indolin-4-amine can result in sustained changes in cellular function, including alterations in gene expression, enzyme activity, and metabolic flux.

Dosage Effects in Animal Models

The effects of indolin-4-amine vary with different dosages in animal models. At low doses, indolin-4-amine may exhibit beneficial effects, such as the modulation of specific biochemical pathways or the inhibition of disease-related enzymes . At high doses, indolin-4-amine can exhibit toxic or adverse effects, including cellular toxicity, organ damage, and disruption of normal physiological processes. Threshold effects have been observed, where the biological activity of indolin-4-amine increases with increasing dosage up to a certain point, beyond which adverse effects become more prominent.

Metabolic Pathways

Indolin-4-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities . Indolin-4-amine can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites. These changes can have downstream effects on cellular processes and overall cellular function.

Transport and Distribution

The transport and distribution of indolin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. Indolin-4-amine can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters . Once inside the cell, indolin-4-amine can bind to intracellular proteins, which can influence its localization and accumulation within specific cellular compartments. These interactions can affect the biological activity of indolin-4-amine and its overall distribution within tissues.

Subcellular Localization

The subcellular localization of indolin-4-amine is an important factor that influences its activity and function. Indolin-4-amine can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, indolin-4-amine may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect metabolic processes and energy production. The subcellular localization of indolin-4-amine is crucial for its biological activity and overall function within the cell.

Propriétés

IUPAC Name |

2,3-dihydro-1H-indol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXKDNVTCQXXHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC(=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456463 | |

| Record name | INDOLIN-4-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52537-01-6 | |

| Record name | INDOLIN-4-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B1589628.png)

![3-[Methyl(pentyl)amino]propanenitrile](/img/structure/B1589632.png)